molecular formula C9H18O3 B1527302 (Trimethoxymethyl)cyclopentane CAS No. 51354-79-1

(Trimethoxymethyl)cyclopentane

Cat. No.: B1527302
CAS No.: 51354-79-1
M. Wt: 174.24 g/mol
InChI Key: VICKXVMDDMXRDP-UHFFFAOYSA-N
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Description

(Trimethoxymethyl)cyclopentane is an organic compound with the molecular formula C9H18O3 It consists of a cyclopentane ring substituted with a trimethoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Trimethoxymethyl)cyclopentane typically involves the reaction of cyclopentane with trimethoxymethane under acidic conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with trimethoxymethane to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: (Trimethoxymethyl)cyclopentane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into simpler hydrocarbons or alcohols.

    Substitution: The trimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions to achieve substitution.

Major Products:

    Oxidation: Alcohols, ketones, or carboxylic acids.

    Reduction: Simpler hydrocarbons or alcohols.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

(Trimethoxymethyl)cyclopentane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving cyclopentane derivatives.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Trimethoxymethyl)cyclopentane involves its interaction with various molecular targets. The trimethoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The cyclopentane ring provides structural stability and can affect the compound’s overall conformation and behavior in different environments.

Comparison with Similar Compounds

    Cyclopentane: A simple cycloalkane with similar ring structure but lacking the trimethoxymethyl group.

    Methoxymethylcyclopentane: A compound with a single methoxy group instead of three.

    Trimethoxymethylcyclohexane: A similar compound with a six-membered ring instead of a five-membered ring.

Uniqueness: (Trimethoxymethyl)cyclopentane is unique due to the presence of three methoxy groups attached to the cyclopentane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

trimethoxymethylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-10-9(11-2,12-3)8-6-4-5-7-8/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICKXVMDDMXRDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CCCC1)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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